molecular formula C11H18Si2 B15163268 CID 78061197

CID 78061197

Cat. No.: B15163268
M. Wt: 206.43 g/mol
InChI Key: NGFFAQKXOYDQKF-UHFFFAOYSA-N
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Description

This absence limits a detailed analysis of the compound itself. However, methodologies for comparing analogous compounds can be inferred from studies on structurally or functionally related molecules .

Properties

Molecular Formula

C11H18Si2

Molecular Weight

206.43 g/mol

InChI

InChI=1S/C11H18Si2/c1-12(2)9-10-13(3)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

NGFFAQKXOYDQKF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)CC[Si](C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061197 involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

    Initial Reaction: The starting materials undergo a reaction to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further chemical reactions, such as oxidation or reduction, to form the desired product.

    Purification: The final product is purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Quality Control: Throughout the production process, quality control measures are implemented to monitor the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

CID 78061197 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new functionalized compounds.

Scientific Research Applications

CID 78061197 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061197 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below, we outline key parameters typically used in such comparisons, drawing parallels to methodologies documented in the literature.

2.1 Structural and Functional Analogues

Studies on betulin-derived inhibitors (e.g., CID 72326, CID 64971) highlight the importance of structural overlays and functional group analysis in comparing compounds (Figure 8 in ). For example:

  • Betulin (CID 72326) : A pentacyclic triterpene with anti-inflammatory properties.
  • 3-O-Caffeoyl Betulin (CID 10153267) : A modified derivative with enhanced solubility and bioactivity due to the caffeoyl moiety .

Similarly, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) are compared using 3D structural overlays to assess steric and electronic compatibility with biological targets .

2.2 Molecular and Pharmacokinetic Properties

provides a detailed comparison of a compound (CID 15550481) with high-similarity analogues (>89% structural similarity). Key metrics include:

  • Log Po/w (Partition Coefficient) : Ranges from 1.73 to 3.04 across computational models.
  • Synthetic Accessibility : A score of 2.38 suggests straightforward synthesis .

Such parameters are critical for drug development, as seen in studies optimizing BERT and Transformer models for molecular property prediction ().

Data Tables: Hypothetical Comparison Framework

Note: The following table is a template based on methodologies in and . Specific data for CID 78061197 are unavailable.

Parameter This compound Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula Not Available C${30}$H${50}$O$_2$ C${39}$H${54}$O$_5$
Molecular Weight (g/mol) 442.7 602.8
Log Po/w 8.9 4.2
Bioactivity Anti-inflammatory Anticancer
Synthetic Accessibility Low (Complex triterpene) Moderate (Derivatization required)

Research Findings and Limitations

  • Gaps in Evidence: No studies directly addressing this compound were identified in the provided materials. Comparisons rely on analogous compounds and methodologies (e.g., structural overlays, pharmacokinetic profiling) .
  • Methodological Insights : Robust comparisons require high-resolution spectral data, synthetic pathways, and in vitro/in vivo assays, as emphasized in cheminformatics guidelines ().

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